Dimethoxydiphenylsilane
Overview
Description
Dimethoxydiphenylsilane (DDS) as an Electrolyte Additive
Dimethoxydiphenylsilane (DDS) has been identified as a promising electrolyte additive for overcharge protection in lithium-ion batteries. The electrochemical properties of DDS allow it to polymerize at high voltages, creating a protective layer on electrodes and separators. This increases the internal resistance during overcharge, enhancing battery safety without significantly impacting performance .
Synthesis and Polymerization Analysis
The polymerization of alkoxysilane polymers, including DDS, can be studied using advanced 29Si NMR techniques. These methods have elucidated the structures of oligomers formed during polymerization, providing insights into the distribution of species and potential polymerization pathways .
Molecular Structure and Complexation with Transition Metals
DDS has been used to synthesize mono- and bimetallic transition metal carbonyls. NMR spectroscopy has been instrumental in characterizing these complexes, revealing the shielding effects induced by transition metals and the consistent deshielding of the Si(CH3)2 group in DDS upon complexation .
Fragmentation and Stability Analysis
The stability and fragmentation patterns of DDS have been compared to its carbon analogues through mass spectrometry. DDS exhibits a more complex fragmentation pattern, including the elimination of methanol and benzene, which provides insights into its molecular stability and reactivity .
Physical and Chemical Properties
DDS's physical and chemical properties have been explored in various contexts. For instance, its derivatives have been used as precursors for the synthesis of cyclopropanes and cyclobutanes, showcasing its versatility in organic synthesis . Additionally, the stability of DDS under different temperature conditions has been quantified, establishing its activation energy and providing a model for predicting its shelf life .
Chemical Reactions and Applications
The reactivity of DDS has been harnessed in various chemical reactions. For example, it has been used as a novel acetalating reagent for sucrose, demonstrating its potential in carbohydrate chemistry . Furthermore, its role in the dimerization of organosilicon compounds has been studied, leading to the synthesis of complex cyclic structures .
Self-Assembly and Emission Properties
The self-assembly and emission properties of DDS derivatives have been investigated, revealing multiple chromisms and the ability to switch emission color and efficiency with external stimuli. These findings suggest potential applications in materials science, particularly in the development of responsive optical materials .
Building Blocks for Oligosilsesquioxanes
DDS derivatives have also been synthesized as potential building blocks for ladder oligosilsesquioxanes. The crystal structures of these derivatives have been determined, showing their ability to form columnar and sheet-like arrays through intermolecular hydrogen bonding, which is crucial for the development of advanced materials .
Scientific Research Applications
1. Overcharge Protection in Lithium-Ion Batteries
Dimethoxydiphenylsilane (DDS) has been identified as an effective electrolyte additive for lithium-ion batteries, offering overcharge protection. It can be electrochemically polymerized, forming a polymer layer on the electrode and separator, thereby increasing internal resistance and improving safety during overcharge states. Its incorporation does not significantly affect battery performance under normal conditions (Chen et al., 2013).
2. Organosilicon Compound Studies
DDS has been studied for its spontaneous unimolecular dissociation reaction, showing more complex fragmentation compared to its carbon analogue. It exhibits unique fragmentation patterns, including the elimination of methanol, benzene molecules, and C7H7 radicals (Shigeru et al., 1995).
3. Stability Analysis
Research on DDS's stability under various conditions indicates an activation energy of 138.151 5 kJ/mol. This study is crucial for understanding the compound's behavior and decomposition in different environmental conditions (Wei, 2002).
4. Silica Membrane Applications
DDS-derived silica membranes have been explored for their H2-selective performance, including effects under humid conditions and methods for regeneration. These studies contribute to the understanding of gas separation technologies and membrane performance under various environmental influences (Saito et al., 2012).
Safety And Hazards
properties
IUPAC Name |
dimethoxy(diphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUXYBVKTIBBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121536-62-7 | |
Record name | Benzene, 1,1′-(dimethoxysilylene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121536-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2044717 | |
Record name | Dimethoxy(diphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044717 | |
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Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Benzene, 1,1'-(dimethoxysilylene)bis- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenyldimethoxysilane | |
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Product Name |
Dimethoxydiphenylsilane | |
CAS RN |
6843-66-9 | |
Record name | Diphenyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6843-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethoxydiphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethoxydiphenylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93509 | |
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Record name | Benzene, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethoxy(diphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethoxydiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHOXYDIPHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02QB6788GC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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